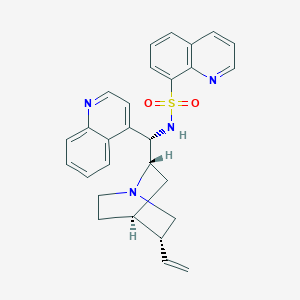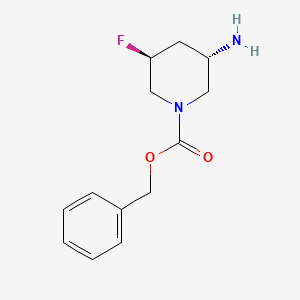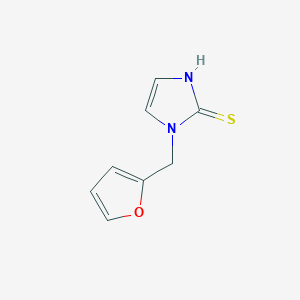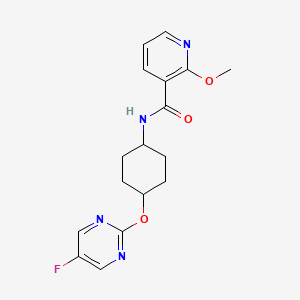![molecular formula C13H23NO5 B2496361 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid CAS No. 231622-00-7](/img/structure/B2496361.png)
2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid
Overview
Description
2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid is an organic compound with the molecular formula C13H23NO5. It is a versatile molecule used in various scientific research fields due to its unique structural properties. The compound features a piperidine ring, which is a common scaffold in medicinal chemistry, and a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical synthesis.
Mechanism of Action
Target of Action
It is known that this compound is used as a linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
As a linker in PROTACs, it likely facilitates the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
This system is responsible for the degradation of proteins within the cell .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target protein being degraded. In general, the degradation of a target protein can alter cellular processes and pathways in which the protein is involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Methoxyacetic Acid Moiety: The final step involves the reaction of the Boc-protected piperidine with methoxyacetic acid under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Large-scale reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution Reactions: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the free amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid has numerous applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It serves as a precursor for the synthesis of bioactive molecules and probes used in biological assays.
Chemical Biology: The compound is employed in the development of chemical tools for studying protein-ligand interactions.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methoxy)acetic acid
- 2-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methoxy)acetic acid
- 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}ethoxy)acetic acid
Uniqueness
2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid is unique due to the position of the methoxyacetic acid moiety on the piperidine ring. This specific positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-4-5-10(7-14)8-18-9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJFUACWSFBDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide](/img/structure/B2496280.png)
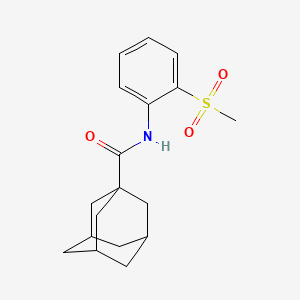
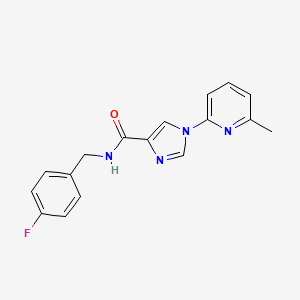
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2496284.png)
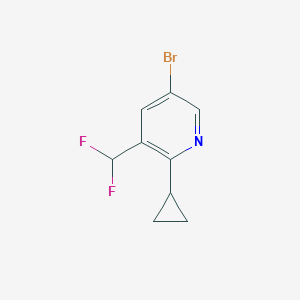
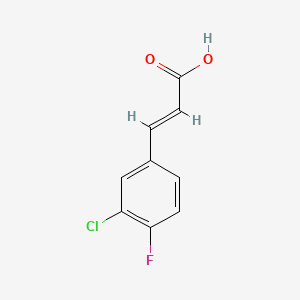
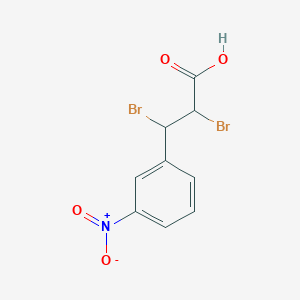
![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)


